(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCLOKZZZLSCCG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Indoline Moiety: The indoline group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Backbone Flexibility : The target compound shares the acrylamide core with derivatives like 3a and 15 , but diverges in substituents. The hydroxamate group in 3a enhances metal-chelating capacity, whereas the hydroxyethyl-indoline group in the target compound may improve hydrogen-bonding interactions .
Aromatic Substituents: Furan vs. Indoline vs. Sulfonamide: The 1-methylindolin-5-yl group may confer rigidity and π-stacking capacity, contrasting with 3a’s sulfonamide group, which could enhance solubility or target specificity .
Stereochemistry : The (E)-configuration in the acrylamide double bond is conserved across analogs, suggesting geometric constraints critical for bioactivity .
Key Observations:
- Solubility : All acrylamide derivatives, including the target compound, exhibit preferential solubility in organic solvents, likely due to hydrophobic aromatic groups .
- Synthetic Complexity : The target compound was isolated from a natural source, whereas 3a , 3b , and 5012 were synthesized via multi-step routes involving amine couplings and cyclization .
Biological Activity
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic organic compound notable for its complex structure, which includes a furan ring, an indoline moiety, and an acrylamide group. The molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities.
Synthesis and Structure
The synthesis of this compound typically involves several organic reactions:
- Formation of the Acrylamide Backbone : Achieved by reacting acryloyl chloride with an appropriate amine.
- Introduction of the Furan Ring : This can be accomplished via coupling reactions such as Suzuki or Heck coupling.
- Attachment of the Indoline Moiety : Through nucleophilic substitution reactions.
The compound's structure is crucial for its biological activity, influencing how it interacts with biological macromolecules like proteins and nucleic acids.
Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
Anticancer Activity
Several studies have explored the cytotoxic effects of acrylamide derivatives against cancer cells. For instance, analogs of this compound have shown significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It could modulate receptor activity, impacting cell signaling pathways related to growth and survival.
Case Studies
- Study on Cytotoxic Effects : A recent study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The study utilized various concentrations to determine IC50 values, revealing a dose-dependent response .
- Mechanistic Insights : Another investigation focused on the interaction between this compound and specific protein targets associated with tumor growth. Using molecular docking studies, researchers identified potential binding sites that could elucidate the compound's mechanism at a molecular level .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic routes for synthesizing (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling acrylamide derivatives with functionalized furan and indoline precursors. Key steps include:
- Acylation : Reacting 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylamide backbone .
- Heterocyclic Coupling : Introducing the furan-3-yl group via Heck coupling or Knoevenagel condensation, requiring catalysts like palladium or acidic/basic conditions .
- Optimization : Control temperature (0–25°C for acylation), solvent polarity (DMF or dichloromethane), and stoichiometry to minimize side products. Purification via column chromatography (ethyl acetate/hexane) or recrystallization ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., E/Z isomerism) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and stability under accelerated degradation conditions .
Advanced: How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
Answer:
- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA kits. Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
- Molecular Docking : Perform docking studies (AutoDock Vina) using crystal structures from the PDB to predict binding modes to kinase ATP pockets .
- Selectivity Profiling : Screen against a kinase panel (≥50 kinases) to identify off-target effects .
Advanced: How can contradictions in biological activity data between studies be resolved?
Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation time) and validate compound purity via HPLC .
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and Western blotting (target inhibition) .
- Meta-Analysis : Statistically pool data from multiple studies to identify confounding variables (e.g., solvent DMSO >1% causing cytotoxicity) .
Advanced: What computational approaches are recommended to study this compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 09) to predict reactive sites for covalent binding .
- Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to guide SAR studies for optimizing substituents .
Basic: What are critical considerations for solubility and stability during experimental design?
Answer:
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for biological assays. Sonication or heating (40°C) may be needed for hydrophobic variants .
- Stability : Monitor degradation via HPLC under light, humidity, and temperature (4°C vs. 25°C). Lyophilization enhances long-term storage .
Advanced: What strategies enable regioselective functionalization of the furan and indoline moieties?
Answer:
- Protecting Groups : Temporarily block hydroxyl groups on indoline with TBSCl before furan functionalization .
- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine) for selective furan C-5 modification .
- Microwave Synthesis : Accelerate reaction rates (e.g., 100°C, 30 min) to favor kinetically controlled products .
Advanced: How should researchers interpret complex NMR spectra arising from diastereomers or rotamers?
Answer:
- 2D NMR : Use HSQC and NOESY to distinguish diastereomers via cross-peak analysis .
- Variable Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
- Computational Prediction : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
